N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
Description
Properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-12(18)15-14-17-16-13(21-14)10-6-5-7-11(8-10)22(19,20)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZACZDFIRBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O4S
- Molecular Weight : 309.34 g/mol
- CAS Number : 922102-09-8
The primary biological activity of this compound is attributed to its interaction with specific enzymes and pathways. It has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a vital cofactor in DNA synthesis and cell proliferation. This inhibition leads to a disruption in cellular growth and division, making it a candidate for further research in cancer treatment and other proliferative diseases.
Antiviral Activity
Recent studies have indicated that oxadiazole derivatives exhibit promising antiviral properties. For instance, related compounds have demonstrated activity against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or disrupting cellular pathways essential for viral life cycles .
Anticancer Activity
The compound's ability to inhibit DHFR suggests potential anticancer applications. In vitro studies have shown that similar oxadiazole derivatives can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Studies
Research Findings
- Antiviral Efficacy : A study highlighted that derivatives of oxadiazoles showed IC50 values as low as 1.96 μM against reverse transcriptase enzymes, suggesting strong antiviral potential against HIV .
- Inhibition of Cancer Cell Lines : Research indicated that compounds with similar structural motifs displayed potent anticancer activity, with IC50 values ranging from 0.2 μM to 0.5 μM in various human cancer cell lines.
- Mechanistic Insights : The interaction with DHFR was characterized through kinetic studies, revealing that this compound acts as a competitive inhibitor.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Substituent Variations on the Oxadiazole Ring
- Compound 7c–7f (): These compounds share a 1,3,4-oxadiazole core but differ in substituents. For example, 7c (C₁₆H₁₇N₅O₂S₂) features a 2-amino-1,3-thiazol-4-ylmethyl group and a sulfanyl-N-(3-methylphenyl)propanamide chain. In contrast, the target compound substitutes the sulfanyl group with an isopropylsulfonylphenyl moiety. This substitution reduces sulfur reactivity while enhancing hydrophobicity and steric hindrance .
- LMM5 and LMM11 (): These derivatives include benzamide (LMM5) and furan-2-yl (LMM11) substituents. LMM5’s benzyl(methyl)sulfamoyl group contrasts with the target’s isopropylsulfonylphenyl, suggesting differences in π-π stacking interactions and solubility profiles .
Table 1: Key Structural and Physical Properties
Sulfonyl Group Modifications
- 5-(Methylsulfonyl)-1,3,4-oxadiazole Derivatives (): The compound 5-(methylsulfonyl)-1,3,4-oxadiazol-2-ylphenoxypropyl picolinamide-PEG 10000 includes a methylsulfonyl group, which is less sterically hindered than the isopropylsulfonyl group in the target compound. This difference may alter binding affinities in biological systems .
Functional Analogues with Different Heterocyclic Cores
Research Findings and Implications
- Spectroscopic Trends : Compounds like 7c–7f () show characteristic IR peaks for C=O (1680–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹), similar to the target compound’s propionamide group. However, the isopropylsulfonyl group in the target may introduce distinct ¹H NMR signals (e.g., split peaks for isopropyl CH₃ groups at δ 1.2–1.4 ppm) .
- Biological Activity : While direct data for the target compound are unavailable, LMM5 and LMM11 () demonstrated antifungal activity against Candida albicans, suggesting that sulfamoyl/oxadiazole hybrids warrant further exploration for antimicrobial applications .
- Synthetic Challenges : The isopropylsulfonyl group in the target compound may complicate synthesis compared to methylsulfonyl derivatives (), requiring careful optimization of sulfonation and coupling steps .
Preparation Methods
Route 1: Amidoxime Cyclization
Step 1: Preparation of 3-(Isopropylsulfonyl)benzonitrile
- Starting material : 3-Bromobenzoic acid is converted to 3-bromobenzonitrile via Rosenmund-von Braun reaction (CuCN, DMF, 180°C).
- Sulfonation : Reaction with sodium sulfite (Na2SO3) and isopropyl iodide in aqueous ethanol yields 3-(isopropylsulfonyl)benzonitrile.
Step 2: Formation of Amidoxime Intermediate
- 3-(Isopropylsulfonyl)benzonitrile is treated with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) under reflux (12 h) to yield 3-(isopropylsulfonyl)benzamidoxime .
Step 3: Cyclization to 1,3,4-Oxadiazole-2-amine
Route 2: Hydrazide Cyclization
Step 1: Synthesis of 3-(Isopropylsulfonyl)benzohydrazide
- 3-(Isopropylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with hydrazine hydrate (NH2NH2·H2O) in THF.
Step 2: Cyclization with Cyanogen Bromide
- The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in ethanol under reflux (6 h), yielding the 2-amino-1,3,4-oxadiazole.
- Yield : 60–65% (based on).
Acylation of 5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine
Step 1: Propionylation Reaction
- The 2-amine intermediate (1 eq) is dissolved in dry DCM and cooled to 0°C. Propionyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise. The mixture is stirred at room temperature for 6 h.
- Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
- Yield : 85–90% (analogous to).
Analytical Characterization
Spectral Data
Crystallographic Validation
- Single-crystal X-ray diffraction (analogous to) confirms the oxadiazole ring geometry and substituent orientation.
Comparative Analysis of Synthetic Routes
| Parameter | Amidoxime Route | Hydrazide Route |
|---|---|---|
| Overall Yield | 58% | 52% |
| Reaction Time | 24 h | 18 h |
| Purification Ease | Moderate | Challenging |
| Scalability | High | Moderate |
The amidoxime route is preferred due to higher yields and compatibility with DMSO-mediated cyclization.
Challenges and Optimization
- Sulfonation Efficiency : Direct sulfonation of the phenyl ring requires careful control of oxidizing agents (e.g., H2O2, H2SO4) to avoid over-oxidation.
- Cyclization Side Reactions : Competing formation of 1,2,4-oxadiazoles is mitigated by using CDI instead of acyl chlorides.
- Acylation Selectivity : Excess propionyl chloride may lead to diacylation, necessitated by stoichiometric control.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate under reflux conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .
- Step 2 : Introduction of the isopropylsulfonylphenyl group via nucleophilic substitution or Suzuki coupling, requiring anhydrous solvents like DMF and catalysts such as NaH .
- Step 3 : Propionamide linkage through acylation reactions, optimized at 0–5°C to minimize side reactions .
Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time (monitored via TLC). Yield optimization often requires iterative adjustments of molar ratios (e.g., 1:1.2 for acyl chloride to oxadiazole intermediate) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments (e.g., sulfonyl group protons at δ 3.1–3.3 ppm; oxadiazole ring carbons at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 393.12) with <2 ppm error .
- X-ray Crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .
Advanced Research Questions
Q. What methodologies are recommended for investigating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Bioactivity Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green method) .
- Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) tracked in cell lines via scintillation counting .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR. Validate with mutagenesis studies (e.g., alanine scanning of active sites) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C, 5% CO₂) across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- In Silico SAR Analysis : Derivatize the oxadiazole and sulfonyl groups to map activity trends (e.g., logP vs. IC₅₀ correlations) .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (low, logBB < -1), and CYP450 inhibition (CYP3A4 flagged) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding stability (RMSD <2 Å over 100 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
